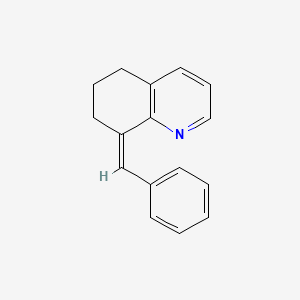
8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacological Applications
Antibacterial and Antifungal Properties : Polyhydroquinoline scaffolds, which include derivatives of 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline, have been synthesized and shown to have significant in vitro antibacterial and antifungal activities (Karad et al., 2015).
Antimalarial Activity : Certain compounds in this category have exhibited excellent antimalarial potency, highlighting their potential as antimalarial agents (Karad et al., 2015).
Antitumor Properties : Phenylquinoline-8-carboxamides, structurally similar to 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline, have been studied as potential antitumor agents, showing activity in leukemia and solid tumor assays (Atwell et al., 1988).
Chemical Applications
Synthesis of Complex Molecules : The compound and its derivatives have been used in the synthesis of complex molecules, such as indolo[3,2-c]isoquinoline derivatives, which demonstrate promising biological activities (Verma, 2018).
Electrochemical Applications : 8-Hydroxyquinoline-substituted compounds, related to 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline, have been explored for pH-sensing properties due to their unique electrochemical behavior (Chen et al., 2011).
properties
IUPAC Name |
(8Z)-8-benzylidene-6,7-dihydro-5H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVJDFRJYARCBN-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=C\C3=CC=CC=C3)/C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

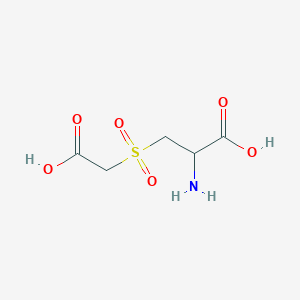

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2919476.png)
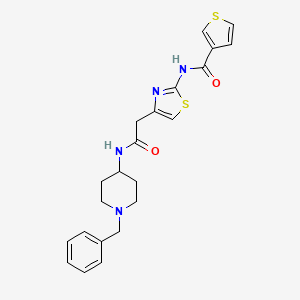
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2919483.png)
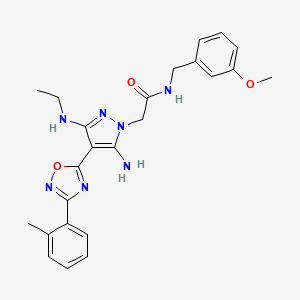

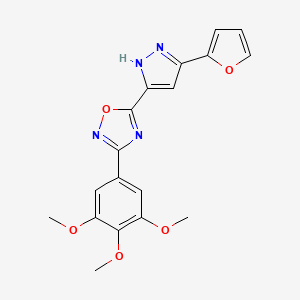
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2919489.png)
![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2919490.png)
![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)
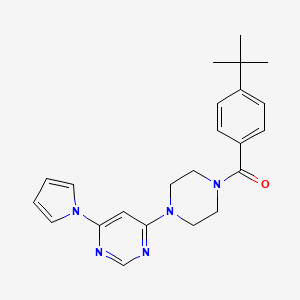
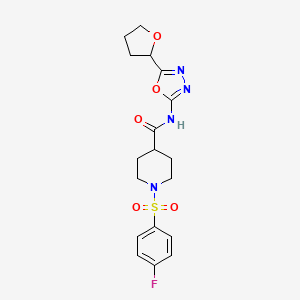
![1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol](/img/structure/B2919496.png)